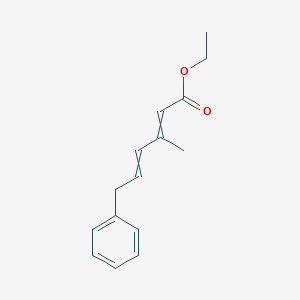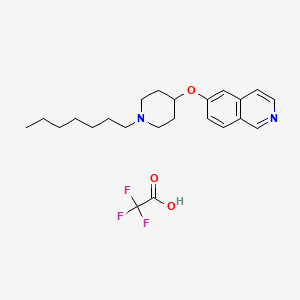
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of thiadiazole-based drugs and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can be compared with other thiadiazole derivatives to highlight its unique properties:
Ethyl 3-(3-methyl-1,2,4-thiadiazole-5-sulfonyl)propanoate: Similar in structure but with a methyl group instead of a methoxy group, which can affect its biological activity and chemical reactivity.
Ethyl 3-(3-chloro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The presence of a chloro group can enhance the compound’s antimicrobial activity due to the electron-withdrawing nature of chlorine.
Ethyl 3-(3-nitro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The nitro group can significantly alter the compound’s electronic properties, potentially leading to different biological activities.
These comparisons help in understanding the structure-activity relationships and optimizing the design of new compounds with desired properties.
Propiedades
Número CAS |
922504-66-3 |
|---|---|
Fórmula molecular |
C8H12N2O5S2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
ethyl 3-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonyl]propanoate |
InChI |
InChI=1S/C8H12N2O5S2/c1-3-15-6(11)4-5-17(12,13)8-9-7(14-2)10-16-8/h3-5H2,1-2H3 |
Clave InChI |
VDTUWIGJDFPNKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCS(=O)(=O)C1=NC(=NS1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14200089.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
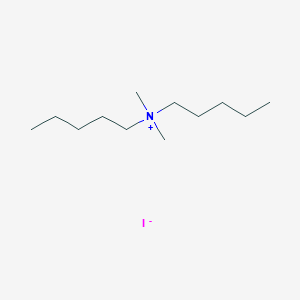
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
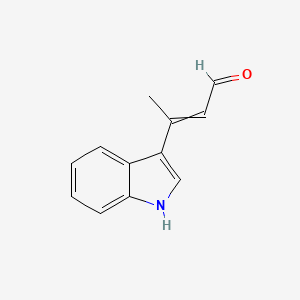
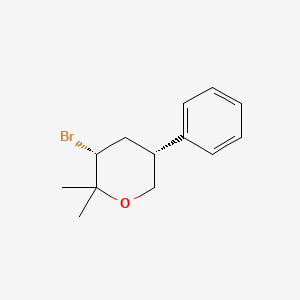

![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)
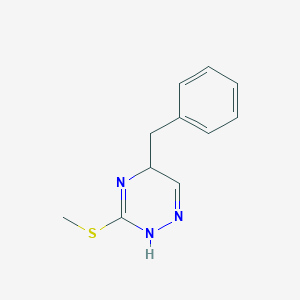
![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
